N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide is a complex organic compound that features a unique structure combining a tetrahydroisoquinoline moiety with a pyridine ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrahydroisoquinoline derivative, followed by its coupling with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amine.
Scientific Research Applications
N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds.
Uniqueness
N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide is unique due to its combination of a tetrahydroisoquinoline moiety with a pyridine ring and a prop-2-enamide group. This structure provides distinct chemical and biological properties that are not found in simpler compounds like 2,2’-bipyridine or dimethyl 2,6-pyridinedicarboxylate.
Properties
IUPAC Name |
N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-18(22)20-12-14-7-8-17(19-11-14)21-10-9-15-5-3-4-6-16(15)13-21/h2-8,11H,1,9-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQZSSLHHISIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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